molecular formula C14H24N2O2 B14907441 tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

Cat. No.: B14907441
M. Wt: 252.35 g/mol
InChI Key: CBUUYBXZYLSZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4,9-diazatricyclo[63001,5]undecane-4-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the tert-butyl ester and diaza groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiroundecane-4-carboxylate

Uniqueness

Tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate is unique due to its specific tricyclic structure and the presence of both tert-butyl ester and diaza groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-9-7-14-6-8-15-10(14)4-5-11(14)16/h10-11,15H,4-9H2,1-3H3

InChI Key

CBUUYBXZYLSZDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC23C1CCC2NCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.